molecular formula C27H21FN4O6S2 B11038050 2-({[(1E)-8-fluoro-1-{2-[(5Z)-5-(2-methoxy-2-oxoethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]hydrazinylidene}-4,4-dimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)benzoic

2-({[(1E)-8-fluoro-1-{2-[(5Z)-5-(2-methoxy-2-oxoethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]hydrazinylidene}-4,4-dimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)benzoic

Cat. No.: B11038050
M. Wt: 580.6 g/mol
InChI Key: AWZWHDKZGYHCPA-RDSTYSHXSA-N
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Description

2-({[(1E)-8-fluoro-1-{2-[(5Z)-5-(2-methoxy-2-oxoethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]hydrazinylidene}-4,4-dimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)benzoic is a complex organic compound characterized by its unique structure, which includes a combination of fluorinated, thiazole, and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(1E)-8-fluoro-1-{2-[(5Z)-5-(2-methoxy-2-oxoethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]hydrazinylidene}-4,4-dimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)benzoic typically involves multi-step organic synthesis. The process begins with the preparation of the core quinoline structure, followed by the introduction of the thiazole ring and the fluorinated substituent. Key steps include:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.

    Thiazole Ring Formation: The thiazole ring is introduced via a cyclization reaction involving a thioamide and an α-haloketone.

    Fluorination: The fluorine atom is typically introduced through electrophilic fluorination using reagents such as Selectfluor.

    Final Coupling: The final step involves coupling the quinoline-thiazole intermediate with a benzoic acid derivative under conditions that promote the formation of the desired sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This might include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({[(1E)-8-fluoro-1-{2-[(5Z)-5-(2-methoxy-2-oxoethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]hydrazinylidene}-4,4-dimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)benzoic can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated position or other reactive sites, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photophysical properties.

Biology

In biological research, it may serve as a probe or inhibitor for studying enzyme functions or signaling pathways due to its unique structural features.

Medicine

Medically, the compound could be investigated for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In industry, it might be used in the development of advanced materials, such as organic semiconductors or catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 2-({[(1E)-8-fluoro-1-{2-[(5Z)-5-(2-methoxy-2-oxoethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]hydrazinylidene}-4,4-dimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)benzoic is likely to involve interactions with specific molecular targets such as enzymes or receptors. The fluorinated and thiazole moieties may enhance binding affinity and specificity, while the quinoline core could facilitate interactions with nucleic acids or proteins. Pathways involved might include inhibition of enzyme activity, modulation of signaling cascades, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(1E)-8-chloro-1-{2-[(5Z)-5-(2-methoxy-2-oxoethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]hydrazinylidene}-4,4-dimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)benzoic
  • 2-({[(1E)-8-bromo-1-{2-[(5Z)-5-(2-methoxy-2-oxoethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]hydrazinylidene}-4,4-dimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)benzoic

Uniqueness

The unique combination of fluorine, thiazole, and quinoline in 2-({[(1E)-8-fluoro-1-{2-[(5Z)-5-(2-methoxy-2-oxoethylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]hydrazinylidene}-4,4-dimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)benzoic distinguishes it from similar compounds. The presence of the fluorine atom can significantly alter the compound’s electronic properties, potentially enhancing its biological activity and stability compared to its chloro or bromo analogs.

Properties

Molecular Formula

C27H21FN4O6S2

Molecular Weight

580.6 g/mol

IUPAC Name

2-[[6-fluoro-2-hydroxy-3-[[(5Z)-5-(2-methoxy-2-oxoethylidene)-4-oxo-1,3-thiazol-2-yl]diazenyl]-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-9-yl]methylsulfanyl]benzoic acid

InChI

InChI=1S/C27H21FN4O6S2/c1-27(2)11-13(12-39-18-7-5-4-6-15(18)25(36)37)16-8-14(28)9-17-21(24(35)32(27)22(16)17)30-31-26-29-23(34)19(40-26)10-20(33)38-3/h4-11,35H,12H2,1-3H3,(H,36,37)/b19-10-,31-30?

InChI Key

AWZWHDKZGYHCPA-RDSTYSHXSA-N

Isomeric SMILES

CC1(C=C(C2=CC(=CC3=C2N1C(=C3N=NC4=NC(=O)/C(=C/C(=O)OC)/S4)O)F)CSC5=CC=CC=C5C(=O)O)C

Canonical SMILES

CC1(C=C(C2=CC(=CC3=C2N1C(=C3N=NC4=NC(=O)C(=CC(=O)OC)S4)O)F)CSC5=CC=CC=C5C(=O)O)C

Origin of Product

United States

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